molecular formula C17H25NO3 B12090664 tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate

tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate

Cat. No.: B12090664
M. Wt: 291.4 g/mol
InChI Key: ZFZSPLFKSLVQAX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a substituted phenyl ring at the 4-position. The phenyl substituent includes a hydroxyl group at the para position and a methyl group at the meta position. This structural motif is common in medicinal chemistry, where the tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization. The hydroxyl and methyl groups on the phenyl ring may influence solubility, bioavailability, and binding interactions in biological systems.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-12-11-14(5-6-15(12)19)13-7-9-18(10-8-13)16(20)21-17(2,3)4/h5-6,11,13,19H,7-10H2,1-4H3

InChI Key

ZFZSPLFKSLVQAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-hydroxy-3-methylphenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a semi-flexible linker in the development of PROTACs, which are used for targeted protein degradation .

Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various biological processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific proteins involved in diseases such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and the piperidine ring in the compound provide the necessary structural rigidity and flexibility to facilitate the formation of the ternary complex between the target protein, PROTAC, and E3 ligase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Biological Activity/Application References
tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate (Target) C₁₇H₂₅NO₃ 295.39 4-OH, 3-Me phenyl Not reported Potential intermediates in drug design Inferred
tert-Butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate C₁₉H₂₇NO₃ 317.42 4-OMe phenethyl Not reported Intermediate for cholinesterase inhibitors
tert-Butyl 4-(3-methoxyphenethyl)piperidine-1-carboxylate C₁₉H₂₇NO₃ 317.42 3-OMe phenethyl Not reported Dual MAO-B/Butyrylcholinesterase inhibition
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 4-NH₂, pyridin-3-yl Light yellow solid Safety data reported; handling precautions
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate C₁₆H₂₉NO₂ 267.41 4-(4-methylpentyl) Not reported High-yield synthesis (86% yield)
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate C₁₃H₂₄N₂O₄ 272.34 Methoxy-methylcarbamoyl Not reported Synthetic intermediate with high GI absorption
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate C₁₃H₂₅NO₃ 243.34 3-hydroxypropyl Not reported High solubility in DMSO; moderate BBB permeability
tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}piperidine-1-carboxylate C₂₆H₂₅ClFN₃O₃ 504.94 Chlorophenyl, fluorophenyl Crystalline solid X-ray crystallography data

Key Differences and Implications

Methyl groups (e.g., 3-methyl in the target vs. 4-methylpentyl in compound 7) influence steric bulk and lipophilicity, affecting binding to hydrophobic enzyme pockets .

Biological Activity: Methoxy-substituted analogs (compounds 2 and 3) are intermediates for dual inhibitors of butyrylcholinesterase and monoamine oxidase B, relevant to Alzheimer’s disease .

Synthetic Accessibility :

  • tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (compound 7) was synthesized in 86% yield via Boc protection, highlighting efficient routes for alkyl-substituted piperidines .
  • Carbamoyl derivatives (compound 8) exhibit high GI absorption, suggesting utility in orally administered drugs .

Physical Properties :

  • Hydroxypropyl-substituted analogs (compound 9) show moderate blood-brain barrier (BBB) permeability, making them candidates for CNS-targeted therapies .
  • Crystalline derivatives (e.g., compound 10) are characterized via X-ray crystallography, enabling precise structural analysis .

Research Findings and Data Gaps

  • Target Compound Data: Limited experimental data (e.g., melting point, solubility) are available for the target compound. Its properties can be inferred from analogs: the hydroxyl group likely reduces LogP compared to methoxy derivatives, impacting pharmacokinetics.
  • Safety Profiles: Amino-substituted analogs (compound 3) require protective equipment during handling, whereas methyl or methoxy derivatives may pose lower risks .
  • Structural Insights : Crystallographic data (e.g., compound 10) confirm the planar arrangement of aromatic substituents, critical for molecular docking studies .

Biological Activity

Tert-butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H23NO3
  • Molecular Weight : 263.35 g/mol
  • CAS Number : 2920428-31-3
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. These actions can potentially reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease .
  • Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant effects, which may help mitigate oxidative stress in neuronal cells. This is particularly relevant in the context of neuroprotection against amyloid-beta toxicity .

Table 1: Biological Activities of this compound

Activity TypeAssay TypeResultReference
AChE InhibitionIn vitroIC50 = 0.17 μM
β-secretase InhibitionIn vitroIC50 = 15.4 nM
Amyloid-beta AggregationIn vitro85% inhibition at 100 μM
Cytotoxicity in AstrocytesCell viability assay100% viability at 100 μM

Case Study 1: Neuroprotective Effects in Astrocytes

A study investigated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results demonstrated that treatment with the compound significantly improved cell viability compared to control groups treated with Aβ alone. Specifically, astrocyte viability increased from approximately 43.78% (Aβ only) to 62.98% when co-treated with the compound .

Case Study 2: In Vivo Efficacy

In an in vivo model using scopolamine-induced oxidative stress in rats, the compound showed a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation. However, this effect was not statistically significant compared to standard treatments like galantamine, suggesting further optimization may be required for enhanced bioavailability and efficacy .

Q & A

Q. What are the recommended synthetic strategies for tert-Butyl 4-(4-hydroxy-3-methylphenyl)piperidine-1-carboxylate?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous piperidine derivatives are synthesized via multi-step routes involving:

  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization of the aromatic ring .
  • Arylation : Coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-hydroxy-3-methylphenyl moiety .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    Key challenges include controlling regioselectivity during aromatic substitution and ensuring stability of the phenolic hydroxyl group under reaction conditions.

Q. What safety protocols are critical when handling this compound?

Based on structurally similar piperidine-carboxylates:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as acute toxicity (Category 4 for oral/dermal/inhalation) is common in related compounds .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
    First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the piperidine ring conformation, tert-butyl group, and aromatic substitution pattern .
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., m/z ~305 for [M+H]⁺) .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

  • Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., Boc deprotection) .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • In Situ Monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .
    Contradictory data on reaction efficiency may arise from solvent polarity effects; systematic studies in DMF vs. THF are recommended .

Q. How should researchers resolve contradictions in stability data under varying pH conditions?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, analyzing degradation via HPLC .
  • Mechanistic Studies : Identify hydrolysis products (e.g., free piperidine or phenolic acids) to clarify degradation pathways .
    Conflicting reports may stem from differences in excipients or storage conditions; replicate experiments under inert atmospheres (N₂) to isolate variables .

Q. What strategies mitigate side reactions during functionalization of the piperidine ring?

  • Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to enhance regioselectivity during aryl substitution .
  • Protection of Hydroxyl Groups : Temporarily silylate the phenolic -OH to prevent oxidation during reactions .
    Contradictory outcomes in byproduct formation (e.g., dimerization) may require adjusting reaction scales or using flow chemistry for better heat distribution .

Q. How can researchers validate the compound’s biological activity in vitro?

  • Target Binding Assays : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
    Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum protein interference); include controls with bovine serum albumin .

Data Contradiction Analysis

Q. How to address inconsistencies in reported toxicity profiles?

  • Dose-Response Studies : Compare LD₅₀ values across rodent models (oral vs. intravenous administration) to clarify acute toxicity .
  • Impurity Profiling : Analyze batch-to-batch variations using GC-MS to identify contaminants (e.g., residual solvents) that skew toxicity data .

Q. Why do solubility studies report conflicting results in polar vs. nonpolar solvents?

  • Polymorph Screening : Use XRD to detect crystalline vs. amorphous forms, which influence solubility .
  • Co-Solvent Systems : Test DMSO-water or ethanol-water mixtures to enhance dissolution for biological assays .

Methodological Recommendations

  • Reaction Optimization : Use DoE (Design of Experiments) to systematically vary temperature, catalyst loading, and solvent .
  • Data Reproducibility : Adopt standardized protocols (e.g., USP guidelines) for stability and toxicity testing .

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